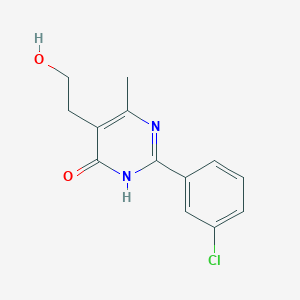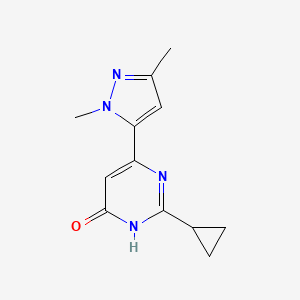
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, a core structure in many medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. A review by Parmar et al. (2023) discusses the application of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyranopyrimidines through a one-pot multicomponent reaction. This demonstrates the compound's role in advancing synthetic methodologies for developing lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
The pyrazolopyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious agents. Cherukupalli et al. (2017) highlight the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the structure-activity relationship studies that have paved the way for developing potential drug candidates. This underscores the versatility of compounds structurally related to 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol in therapeutic applications (Cherukupalli et al., 2017).
Synthetic Pathways and Biological Activities
A concise review on the synthesis of pyrazole heterocycles by Dar and Shamsuzzaman (2015) presents various methodologies for generating biologically active pyrazole derivatives. These compounds exhibit a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The review offers insights into the strategic synthesis of pyrazole-based heterocycles, highlighting their significance in medicinal chemistry and potential for generating new therapeutic agents (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxides in Drug Development
The diversity and potential of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are discussed by Li et al. (2019). These compounds are valuable for their roles in organic synthesis, catalysis, and drug applications, demonstrating significant biological importance and versatility in chemical functionality. Heterocyclic N-oxides serve as key intermediates and active pharmaceutical ingredients, showing promise in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Propriétés
IUPAC Name |
2-cyclopropyl-4-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-5-10(16(2)15-7)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQJGRJWVGJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




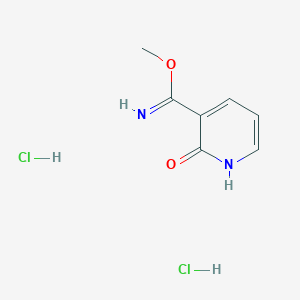
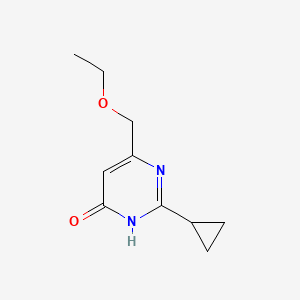
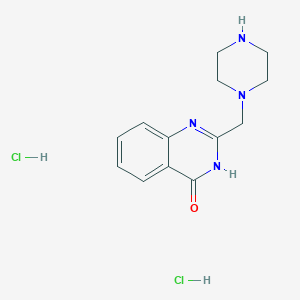
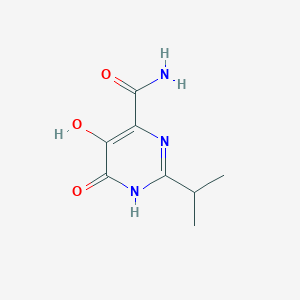
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
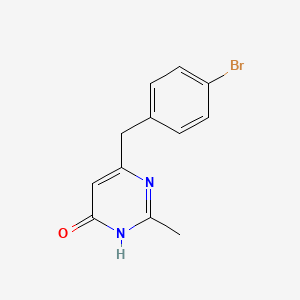
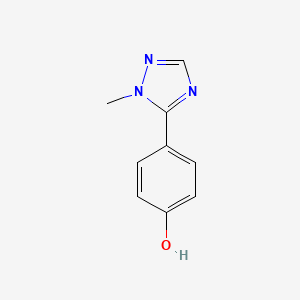
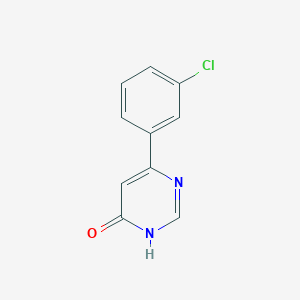
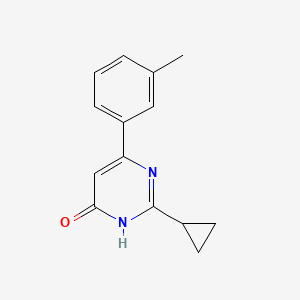
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
